molecular formula C8H13N3O2 B13835948 2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine

2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine

Cat. No.: B13835948
M. Wt: 183.21 g/mol
InChI Key: QAYQAJUXIVKOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine is an organic compound that features a five-membered heterocyclic ring system. This ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms, forming a 1,2,4-oxadiazole structure. The compound also includes a tetrahydrofuran moiety, which is a saturated five-membered ring containing one oxygen atom. This unique combination of functional groups makes the compound interesting for various scientific and industrial applications.

Preparation Methods

The synthesis of 2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the tetrahydrofuran moiety. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a hydrazide with a carboxylic acid derivative can lead to the formation of the oxadiazole ring. The tetrahydrofuran moiety can be introduced through subsequent reactions involving tetrahydrofuran derivatives .

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxadiazole ring or the tetrahydrofuran moiety.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction may lead to the formation of reduced heterocycles .

Scientific Research Applications

2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development. It has been studied for its potential anticancer, vasodilator, anticonvulsant, and antidiabetic properties .

In the industrial sector, the compound’s stability and reactivity make it useful for the development of new materials and chemical processes. Its derivatives have shown potential as high-energy materials and ionic salts .

Mechanism of Action

The mechanism of action of 2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The tetrahydrofuran moiety can enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine can be compared with other oxadiazole derivatives, such as 1,2,5-oxadiazole and 1,3,4-oxadiazole. These compounds share the oxadiazole ring structure but differ in the position of the nitrogen and oxygen atoms. The presence of the tetrahydrofuran moiety in this compound makes it unique, as it combines the properties of both oxadiazole and tetrahydrofuran .

Similar compounds include:

  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole
  • 1,2,3-Oxadiazole

These compounds have different regioisomeric forms and exhibit varying chemical and biological properties .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]ethanamine

InChI

InChI=1S/C8H13N3O2/c9-4-3-7-10-8(13-11-7)6-2-1-5-12-6/h6H,1-5,9H2

InChI Key

QAYQAJUXIVKOJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=NO2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.